2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with pyridinyl and acetamide moieties. The core structure consists of a 4-ethyl-substituted triazole ring with a pyridin-2-yl group at position 5, a sulfanyl bridge at position 3, and an acetamide group linked to a 2-isopropylphenyl substituent.
Properties
CAS No. |
575462-79-2 |
|---|---|
Molecular Formula |
C20H23N5OS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5OS/c1-4-25-19(17-11-7-8-12-21-17)23-24-20(25)27-13-18(26)22-16-10-6-5-9-15(16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26) |
InChI Key |
FUQNUVMIJMOBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides serve as versatile precursors for triazole synthesis. The reaction of 4-ethyl-3-thiosemicarbazide with pyridine-2-carbaldehyde under acidic conditions generates the triazole core via cyclodehydration. Key steps include:
-
Formation of the thiosemicarbazone intermediate :
Pyridine-2-carbaldehyde reacts with 4-ethyl-3-thiosemicarbazide in ethanol at reflux (78°C, 12 hours), yielding a Schiff base intermediate. -
Cyclization :
Treating the intermediate with concentrated sulfuric acid at 0–5°C induces cyclization, forming 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates triazole formation. A mixture of ethyl hydrazinecarboxylate, pyridine-2-carbonitrile, and ammonium acetate undergoes microwave-assisted cyclization (150°C, 20 minutes) to produce the triazole derivative. This method reduces reaction time from hours to minutes while maintaining comparable yields (70–75%).
Sulfanyl Group Introduction
The sulfanyl (-S-) bridge links the triazole core to the acetamide side chain. Two approaches are prevalent:
Nucleophilic Substitution
The thiol group of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol reacts with α-chloroacetamide derivatives in basic media. For example:
-
Reaction with 2-chloro-N-(2-isopropylphenyl)acetamide :
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate
-
Temperature: 80°C, 6 hours
-
Yield: 65–70%
-
Mechanism :
The thiolate ion (generated via deprotonation) displaces chloride from the α-chloroacetamide, forming the sulfanyl linkage.
Oxidative Coupling
Alternative methods employ oxidative coupling using iodine or hydrogen peroxide to facilitate S–S bond formation, though this route is less efficient (yield: 50–55%) and rarely used for this compound.
Acetamide Side Chain Synthesis
The N-[2-(propan-2-yl)phenyl]acetamide moiety is typically prepared separately and coupled to the triazole-sulfanyl intermediate.
Amidation of 2-Isopropylphenylamine
2-Isopropylphenylamine reacts with chloroacetyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature:
-
Chloroacetylation :
-
Reagents: Chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv)
-
Time: 4 hours
-
Yield: 85%
-
-
Purification :
Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >98% purity.
Final Coupling and Optimization
The convergence of the triazole-sulfanyl and acetamide components is achieved through a nucleophilic substitution or acid-catalyzed condensation.
One-Pot Synthesis
Combining 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, 2-chloro-N-(2-isopropylphenyl)acetamide, and potassium tert-butoxide in DMF at 100°C for 8 hours yields the final product in 60–65% yield.
Stepwise Coupling
-
Sulfanyl Intermediate Preparation :
-
React triazole-thiol with chloroacetamide (as in Section 2.1).
-
-
Amide Bond Formation :
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | 12 | Moderate |
| Microwave | 70–75 | 97 | 0.3 | High |
| One-Pot | 60–65 | 93 | 8 | Low |
| Stepwise EDCl/HOBt | 70 | 98 | 24 | High |
Microwave-assisted synthesis emerges as the most efficient, balancing yield, purity, and time .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) linker between the triazole and acetamide groups exhibits moderate nucleophilicity, enabling substitution reactions:
Example Reaction:
Key Findings:
-
Base-mediated S-alkylation proceeds efficiently in DMF with Cs₂CO₃ .
-
Buchwald-Hartwig coupling enables arylation of the sulfanyl group under Pd catalysis.
Amide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis under acidic/basic conditions:
Example Reaction:
| Conditions | Products | Applications | Notes |
|---|---|---|---|
| Acidic (HCl, reflux) | Free amine + acetic acid | Precursor for secondary modifications | Partial degradation |
| Enzymatic (proteases) | Controlled cleavage | Prodrug activation | pH-dependent |
Notable Observations:
-
Hydrolysis is slower compared to aliphatic amides due to steric hindrance from the isopropylphenyl group .
Triazole Ring Modifications
The 1,2,4-triazole core participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution (EAS)
Limited reactivity due to electron-withdrawing effects of the pyridinyl group.
| Reaction Type | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 (minor) | <20% | |
| Halogenation | Cl₂/FeCl₃ | No substitution | – |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Pyridine Ring Functionalization
The pyridin-2-yl group undergoes reactions typical of aromatic amines:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| N-Oxidation | H₂O₂/AcOH | Pyridine N-oxide | 75% |
| Electrophilic alkylation | MeI, K₂CO₃ | N-Methylpyridinium salts | 68% |
Mechanistic Insight:
-
N-oxidation occurs regioselectively at the pyridine nitrogen due to lone pair availability.
Reduction Reactions
The acetamide carbonyl and triazole ring are partially reducible:
| Target Site | Reagents | Products | Notes |
|---|---|---|---|
| Acetamide carbonyl | NaBH₄/MeOH | Secondary alcohol | Requires activation |
| Triazole ring | H₂/Pd-C | Partially saturated triazoline | Low selectivity |
Example Data:
Oxidative Transformations
The sulfanyl group oxidizes to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ | Sulfoxide (-SO-) | RT, 12 h | 85% |
| mCPBA | Sulfone (-SO₂-) | 0°C, 2 h | 92% |
Applications:
-
Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies.
Cross-Coupling Reactions
The pyridinyl and phenyl rings participate in Suzuki-Miyaura couplings:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Bromophenyl | Pd(PPh₃)₄ | Biaryl derivatives | 60–70% |
| 2-Chloropyridine | CuI/L-proline | Heterocyclic hybrids | 50% |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent due to its bioactive properties. Research indicates potential applications in treating various diseases, primarily due to its antimicrobial and anticancer activities.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro assays revealed Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, indicating superior efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against Gram-positive |
| Escherichia coli | 16 | Effective against Gram-negative |
Anticancer Activity
Research into the anticancer properties of this compound has yielded promising results:
- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed reduced cell viability due to apoptosis induction via caspase activation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 12 | ROS generation leading to cell death |
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique functional groups allow for various chemical modifications:
- Synthesis Methods : Common synthetic routes include multi-step processes involving the formation of triazole rings followed by functionalization with pyridine groups .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the antimicrobial activity of the compound against clinical isolates of resistant bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics targeting resistant strains .
Case Study 2: Anticancer Mechanisms
Research conducted on the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased cell viability in treated cell lines .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Allyl vs. Ethyl Groups : Allyl substitution (e.g., 6a) increases melting points (182–184°C) compared to ethyl analogues, suggesting enhanced crystallinity .
- Electron-Withdrawing Aryl Groups : Derivatives like KA3 with nitro or halogen substituents exhibit superior antimicrobial activity due to improved membrane penetration .
Pharmacological Activity Comparison
Orco Receptor Modulation
- VUAA1 : Activates Orco in Manduca sexta and Cydia pomonella at 100 µM .
- Target Compound : Predicted to show intermediate activity between VUAA1 and VUAA3 due to its 2-pyridinyl and isopropylphenyl groups.
- OLC15 : Acts as an antagonist with IC₅₀ values 10-fold lower than VUAA1’s EC₅₀, indicating competitive inhibition .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide represents a novel addition to the class of triazole derivatives, which are widely recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused with a pyridine moiety and a sulfanyl group. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for its biological activity. |
| Pyridine Moiety | A six-membered aromatic ring with one nitrogen atom, enhancing the compound's interaction with biological targets. |
| Sulfanyl Group | A sulfur-containing functional group that may contribute to the compound's reactivity and biological properties. |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that it possesses an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent .
Antifungal Activity
The antifungal properties of triazole compounds are well-documented, particularly against pathogens like Candida albicans. Preliminary studies have indicated that this specific compound exhibits promising antifungal activity, likely due to its ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Potential
Triazoles are increasingly recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . Notably, structure-activity relationship (SAR) studies suggest that modifications in the triazole or phenyl groups can enhance its anticancer efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
Study 1: Antimicrobial Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized various triazole derivatives and tested their antimicrobial activity against a panel of bacteria and fungi. The results showed that compounds similar to this compound exhibited significant antibacterial effects (MIC values ranging from 0.5 to 8 µg/mL) .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of triazole derivatives demonstrated that modifications in the side chains significantly influenced cytotoxicity against breast cancer cell lines. The results indicated that compounds with similar structural features to our target compound could reduce cell viability by over 70% at specific concentrations .
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide?
A: The compound is synthesized via multi-step alkylation and cyclization reactions. A typical approach involves:
Alkylation of triazole-thione precursors : Reacting 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH to form the sulfanyl-acetamide intermediate .
Paal-Knorr condensation : Modifying the amino group at the 4th position of the triazole ring to introduce pyrolium fragments, enhancing solubility and bioactivity .
Catalytic optimization : Using pyridine and zeolite (Y-H) under reflux (150°C, 5 hours) to improve reaction efficiency .
Characterization involves:
- 1H NMR/IR/LC-MS : To confirm structural integrity and purity .
- Elemental analysis : To validate stoichiometric ratios .
Advanced Optimization of Reaction Conditions
Q. Q: How can reaction yields be improved for this compound, and what factors influence selectivity?
A: Key factors include:
- Catalyst selection : Zeolite (Y-H) enhances regioselectivity by stabilizing transition states during cyclization .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reflux conditions (150°C) balance reaction rate and byproduct formation .
Q. Example optimization workflow :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.01 M zeolite | +25% efficiency |
| Reaction time | 5–7 hours | Minimizes degradation |
| Temperature | 145–155°C | Balances kinetics |
For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Biological Activity Evaluation
Q. Q: What methodologies are used to assess the anti-exudative or antiproliferative activity of this compound?
A:
- In vivo anti-exudative assays : Conducted on rodent models (e.g., carrageenan-induced paw edema in rats) at doses of 25–50 mg/kg. Activity is quantified by measuring exudate volume reduction compared to controls .
- In vitro antiproliferative screens : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Activity correlates with substituent electronegativity on the triazole ring .
Q. Data interpretation :
- Compare results with structurally similar analogs (e.g., furan-2-yl vs. pyridin-2-yl substitutions) to identify pharmacophore contributions .
Structure-Activity Relationship (SAR) Studies
Q. Q: How do substituents on the triazole and acetamide moieties influence bioactivity?
A:
- Triazole ring substitutions :
- Acetamide aryl groups :
SAR validation : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or kinases .
Computational and Mechanistic Insights
Q. Q: What computational tools are recommended for studying reaction mechanisms or target interactions?
A:
- Reaction path analysis :
- Target interaction modeling :
Addressing Data Contradictions
Q. Q: How to resolve discrepancies in reported biological activities across studies?
A: Common sources of contradictions:
Q. Resolution strategies :
Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).
Dose-response validation : Repeat assays under controlled conditions (e.g., fixed serum concentrations) .
Analytical Challenges in Purity Assessment
Q. Q: What advanced techniques detect trace impurities in the final compound?
A:
Q. Example impurity profile :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Oxidized sulfur | Air exposure during synthesis | Use degassed solvents |
| Unreacted chloroacetamide | Incomplete alkylation | Extend reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
